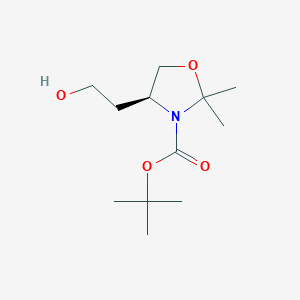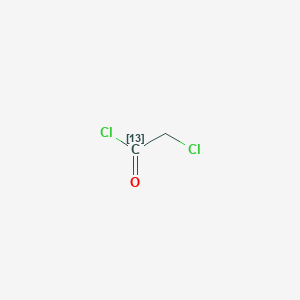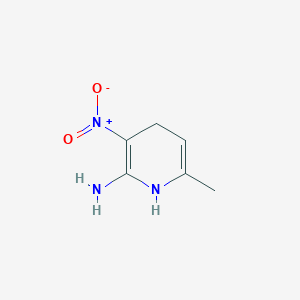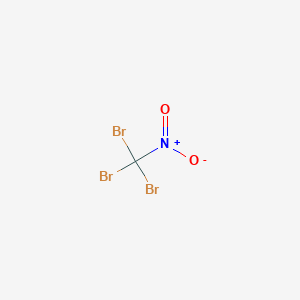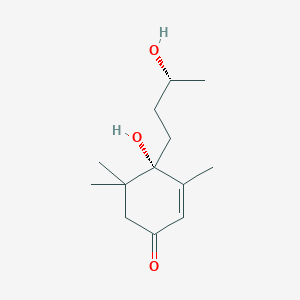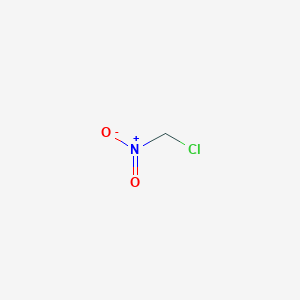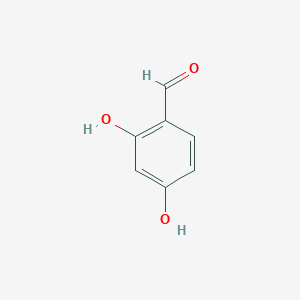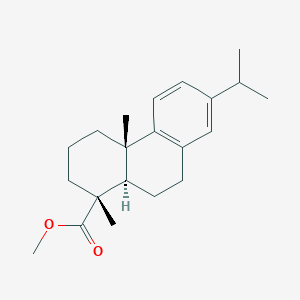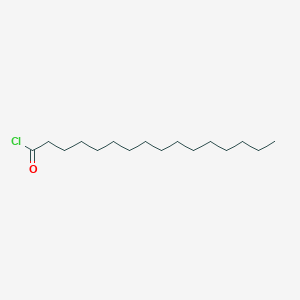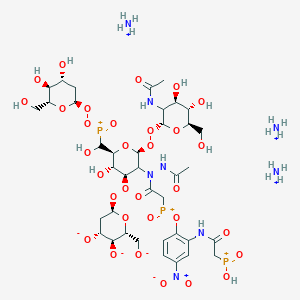
(Glcnac)4TP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Glcnac)4TP is a molecule that has gained significant attention in scientific research due to its potential applications in various fields of study. It is a tetrasaccharide consisting of four N-acetylglucosamine (GlcNAc) residues linked together in a specific pattern. This molecule has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
(Glcnac)4TP acts as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues to proteins or other molecules. When (Glcnac)4TP is used as a substrate, it can be incorporated into glycans, which are complex sugar molecules that are attached to proteins. The incorporation of (Glcnac)4TP into glycans can affect protein function and stability, which can be studied using various techniques.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Glcnac)4TP depend on its incorporation into glycans. The incorporation of (Glcnac)4TP into glycans can affect protein stability, folding, and function. Additionally, (Glcnac)4TP has been shown to play a role in various biological processes, including cell adhesion, signaling, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Glcnac)4TP in laboratory experiments is its ability to mimic the natural glycosylation of proteins. This allows for the study of the effects of glycosylation on protein function in a more natural setting. However, (Glcnac)4TP has limitations in terms of its stability and solubility, which can affect its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for (Glcnac)4TP research. One direction is the development of new synthesis methods that can improve the stability and solubility of the molecule. Additionally, (Glcnac)4TP can be used in the development of new glycan microarrays to study the interactions between glycans and proteins. Finally, (Glcnac)4TP can be used in the study of disease mechanisms, such as cancer, where glycosylation plays a crucial role in disease progression.
Conclusion:
(Glcnac)4TP is a molecule that has significant potential in scientific research. Its ability to mimic natural glycosylation makes it a valuable tool in the study of protein function and stability. While there are limitations to its use in laboratory experiments, new synthesis methods and applications are being developed to overcome these limitations. The future of (Glcnac)4TP research is promising, and it is likely to play a crucial role in various fields of study, including disease mechanisms and drug development.
Synthesemethoden
(Glcnac)4TP can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized using various chemical reactions, such as glycosylation reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule. One of the most commonly used enzymes for (Glcnac)4TP synthesis is β-1,4-N-acetylglucosaminyltransferase.
Wissenschaftliche Forschungsanwendungen
(Glcnac)4TP has several potential applications in scientific research. One of the most significant applications is in the study of protein glycosylation. Glycosylation is a post-translational modification that plays a crucial role in protein function and stability. (Glcnac)4TP can be used as a tool to study the effects of glycosylation on protein function. Additionally, (Glcnac)4TP has been used in the development of glycan microarrays, which are used to study the interactions between glycans and proteins.
Eigenschaften
CAS-Nummer |
141334-39-6 |
|---|---|
Produktname |
(Glcnac)4TP |
Molekularformel |
C38H66N8O32P3+3 |
Molekulargewicht |
1239.9 g/mol |
IUPAC-Name |
triazanium;(2R,3S,4R,6R)-6-[(2S,4R,5R,6S)-2-[(2R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-3-[acetamido-[2-[[2-[[2-[hydroxy(oxo)phosphaniumyl]acetyl]amino]-4-nitrophenoxy]-oxophosphaniumyl]acetyl]amino]-6-[[[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-oxophosphaniumyl]-hydroxymethyl]-5-hydroxyoxan-4-yl]peroxy-2-(oxidomethyl)oxane-3,4-diolate |
InChI |
InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1 |
InChI-Schlüssel |
AHCITEWHMUTRRH-DHKBBINDSA-Q |
Isomerische SMILES |
CC(=O)NC1[C@H]([C@@H]([C@H](O[C@@H]1OO[C@H]2C([C@H]([C@@H]([C@H](O2)C(O)[P+](=O)OO[C@@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O)O)OO[C@@H]4C[C@H]([C@@H]([C@H](O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
SMILES |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
Synonyme |
(GlcNAc)4TP GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(alpha)-P-3GlcNAc(beta)-ONp 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-D-glucopyranosyl)triphosphate 4-nitrophenyl, triammonium salt tetra(2-acetamido-2-deoxy-glucopyranosyl)triphosphate 4-nitrophenyl tetra(N-acetylglucosaminyl)triphosphate 4-nitrophenyl, triammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



